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A deep dive into the renal hemodynamic effects of two selective endothelin-A receptor

antagonists, Atrasentan and Avosentan, reveals distinct profiles in their clinical development

and outcomes. While both agents have demonstrated efficacy in reducing albuminuria, a key

marker of kidney damage, their impact on renal hemodynamics and overall safety has led to

different developmental paths.

This guide provides a comprehensive comparison of Atrasentan and Avosentan, focusing on

their effects on renal hemodynamics. It is intended for researchers, scientists, and drug

development professionals seeking to understand the nuances of these two therapies.

Mechanism of Action: Targeting the Endothelin
System
Both Atrasentan and Avosentan are selective antagonists of the endothelin-A (ETA) receptor.[1]

[2] The endothelin system, particularly endothelin-1 (ET-1), plays a crucial role in regulating

vascular tone and blood pressure. In the kidneys, activation of the ETA receptor by ET-1 leads

to vasoconstriction of the afferent and efferent arterioles, which can contribute to glomerular

hypertension, podocyte injury, and proteinuria.[2] By selectively blocking the ETA receptor,

Atrasentan and Avosentan aim to counteract these detrimental effects, thereby preserving renal

function.
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Clinical trials have demonstrated the efficacy of both Atrasentan and Avosentan in reducing

albuminuria in patients with diabetic nephropathy and other chronic kidney diseases.

Atrasentan
The SONAR (Study of Diabetic Nephropathy with Atrasentan) and RADAR (Reducing Residual

Albuminuria in Subjects With Diabetes and Nephropathy with Atrasentan) trials have been

pivotal in evaluating Atrasentan.

In the RADAR trial, patients with type 2 diabetes and nephropathy treated with Atrasentan at

doses of 0.75 mg/day and 1.25 mg/day showed a significant reduction in the urinary albumin-

to-creatinine ratio (UACR) of approximately 40% compared to placebo.[3] The larger SONAR

trial further substantiated these findings, demonstrating that Atrasentan at a dose of 0.75

mg/day significantly reduced the risk of a composite renal endpoint (doubling of serum

creatinine or end-stage kidney disease) in patients with type 2 diabetes and chronic kidney

disease.[1][4]

Avosentan
The ASCEND (A Randomised, Double Blind, Placebo Controlled, Parallel Group Study to

Assess the Effect of the Endothelin Receptor Antagonist Avosentan on Time to Doubling of

Serum Creatinine, End Stage Renal Disease or Death in Patients With Type 2 Diabetes

Mellitus and Diabetic Nephropathy) trial was the primary phase 3 study for Avosentan. The trial

showed that Avosentan, at doses of 25 mg/day and 50 mg/day, led to a significant median

reduction in the albumin-to-creatinine ratio (ACR) of 44.3% and 49.3%, respectively, compared

to a 9.7% reduction with placebo.[2]

Impact on Renal Hemodynamics: A Closer Look
While both drugs effectively reduce albuminuria, their direct comparative effects on key renal

hemodynamic parameters such as Glomerular Filtration Rate (GFR), Renal Blood Flow (RBF),

and Filtration Fraction (FF) are less well-defined due to a lack of head-to-head trials. However,

data from their respective clinical trials provide some insights.

Table 1: Comparative Effects of Atrasentan and Avosentan on Renal Hemodynamic and Safety

Parameters
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Parameter Atrasentan Avosentan

Albuminuria/Proteinuria

Reduction

Significant reduction in UACR

(approx. 40% in RADAR,

significant risk reduction in

SONAR)[1][3]

Significant reduction in ACR

(44-49% in ASCEND)[2]

Glomerular Filtration Rate

(GFR)

In the SONAR trial, the annual

rate of eGFR decline was

reduced with atrasentan

compared to placebo.[5] In a

study on healthy subjects,

Atrasentan did not significantly

affect GFR.

The ASCEND trial showed a

slightly greater decrease in

eGFR in the 50 mg Avosentan

group compared to placebo

over 6 months.[2] A study in

healthy subjects showed no

effect on GFR.[6] Preclinical

studies in rats also showed

unchanged GFR.[7][8]

Renal Blood Flow (RBF)
Data not available from cited

human clinical trials.

Data not available from cited

human clinical trials.

Filtration Fraction (FF)
Data not available from cited

human clinical trials.

Data not available from cited

human clinical trials.

Fluid Retention/Edema

Observed, but generally

manageable at the 0.75

mg/day dose in the SONAR

trial.[5]

A significant and dose-

dependent side effect, leading

to the early termination of the

ASCEND trial due to an

excess of cardiovascular

events, including congestive

heart failure.[2][9]

Cardiovascular Safety

The SONAR trial demonstrated

a manageable safety profile at

the 0.75 mg/day dose, allowing

for the selection of patients

who were more likely to benefit

without significant fluid

retention.[1]

The ASCEND trial was

prematurely terminated due to

an excess of cardiovascular

events, primarily fluid overload

and congestive heart failure.[2]

[9]
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Experimental Protocols
SONAR Trial (Atrasentan)

Study Design: A randomized, double-blind, placebo-controlled trial.[1][10] An enrichment

period was included where all patients received Atrasentan 0.75 mg daily for six weeks.

Responders (those with a ≥30% decrease in UACR without significant fluid retention) were

then randomized to receive Atrasentan or placebo.[1][11]

Patient Population: Adults with type 2 diabetes, an estimated GFR (eGFR) of 25–75 mL/min

per 1.73 m², and a UACR of 300–5000 mg/g, who were receiving a maximum tolerated dose

of a renin-angiotensin system (RAS) inhibitor.[1][5]

Primary Endpoint: A composite of doubling of serum creatinine (sustained for ≥30 days) or

end-stage kidney disease (eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic

dialysis for ≥90 days, kidney transplantation, or death from kidney failure).[1]

Renal Function Assessment: eGFR was calculated using the Chronic Kidney Disease

Epidemiology Collaboration (CKD-EPI) equation from serum creatinine measurements.[5]

UACR was determined from urine samples.[12]

ASCEND Trial (Avosentan)
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled

trial.[2][13]

Patient Population: Patients with type 2 diabetes and overt nephropathy, defined as a urine

ACR ≥35 mg/mmol (≥309 mg/g) and a serum creatinine level between ≥115 and 265 µmol/L

(≥1.3 to 3.0 mg/dL) in men.[2]

Primary Endpoint: A composite of the time to doubling of serum creatinine, end-stage renal

disease (ESRD), or death.[2][14]

Renal Function Assessment: eGFR was calculated using the six-variable Modification of Diet

in Renal Disease (MDRD) formula.[2][13] For each urine measurement, a first-void morning

sample was collected on three consecutive days, and the geometric mean albumin

concentration value was recorded.[2]
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Signaling Pathways and Experimental Workflows
The therapeutic effect of both Atrasentan and Avosentan is mediated through the blockade of

the ETA receptor, a key component of the endothelin signaling pathway in the kidney.

Vascular Smooth Muscle Cell

Endothelin-1 (ET-1)

ETA Receptor Phospholipase C
(PLC)

Activates IP3 & DAGGenerates ↑ Intracellular Ca²⁺Induces VasoconstrictionLeads to

Atrasentan / Avosentan Blocks

Click to download full resolution via product page

Endothelin-1 Signaling Pathway in Renal Vasculature.
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Patient Screening
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Generalized Clinical Trial Workflow for Atrasentan and Avosentan.
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Conclusion: A Tale of Two Endothelin Receptor
Antagonists
In conclusion, both Atrasentan and Avosentan have demonstrated the potential of selective

ETA receptor antagonism in reducing albuminuria, a critical factor in the progression of chronic

kidney disease. However, the clinical development of these two agents has diverged

significantly, primarily due to their differing safety profiles.

The ASCEND trial for Avosentan was halted prematurely due to a significant risk of fluid

overload and congestive heart failure, particularly at higher doses.[2][9] This has largely

curtailed its development for diabetic nephropathy.

In contrast, the SONAR trial for Atrasentan, through a careful dose-finding strategy and an

enrichment study design, identified a patient population that could benefit from a lower dose

(0.75 mg/day) with a more manageable safety profile.[1][5] This has paved the way for

Atrasentan as a potential therapeutic option for patients with diabetic kidney disease.

Future research, including potential head-to-head trials or studies specifically designed to

assess detailed renal hemodynamic parameters, would be invaluable in further elucidating the

comparative profiles of these and other endothelin receptor antagonists. For now, the available

evidence suggests that while the class holds promise, a nuanced approach to dosing and

patient selection is critical for maximizing renal benefits while minimizing cardiovascular risks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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